molecular formula C18H18FNO5S B2660267 methyl (2E)-3-[(4-ethoxyphenyl)amino]-2-[(4-fluorophenyl)sulfonyl]acrylate CAS No. 1327185-23-8

methyl (2E)-3-[(4-ethoxyphenyl)amino]-2-[(4-fluorophenyl)sulfonyl]acrylate

Cat. No. B2660267
CAS RN: 1327185-23-8
M. Wt: 379.4
InChI Key: GHXJLGKFVSGVJJ-SFQUDFHCSA-N
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Description

Methyl (2E)-3-[(4-ethoxyphenyl)amino]-2-[(4-fluorophenyl)sulfonyl]acrylate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as MEPEFSA and is a derivative of sulfonyl acrylates. MEPEFSA has been studied extensively for its unique properties and potential applications in scientific research.

Mechanism of Action

MEPEFSA works by inhibiting the activity of certain enzymes in the body, which are responsible for various physiological processes. The compound has been shown to inhibit the activity of enzymes such as carbonic anhydrase and cholinesterase. This inhibition leads to various biochemical and physiological effects.
Biochemical and Physiological Effects:
MEPEFSA has been shown to possess various biochemical and physiological effects, including anti-inflammatory, analgesic, and antitumor properties. The compound has also been shown to possess antioxidant properties, which make it a potential candidate for the treatment of various oxidative stress-related diseases.

Advantages and Limitations for Lab Experiments

MEPEFSA has several advantages for use in lab experiments. The compound is stable and can be easily synthesized in large quantities. MEPEFSA is also highly soluble in various solvents, making it easy to work with in the lab. However, one of the limitations of MEPEFSA is its potential toxicity, which requires careful handling and disposal.

Future Directions

MEPEFSA has several potential future directions in scientific research. One of the primary areas of research is in the development of new drugs. MEPEFSA has shown promising results in preclinical studies, and further research is needed to determine its potential as a drug candidate. Another area of research is in the development of new methods for synthesizing MEPEFSA, which could improve its efficiency and reduce its cost.
Conclusion:
MEPEFSA is a unique chemical compound that has potential applications in various scientific research fields. The compound possesses several unique properties, including anti-inflammatory, analgesic, and antitumor properties. MEPEFSA has several advantages for use in lab experiments, but its potential toxicity requires careful handling and disposal. Further research is needed to determine the full potential of MEPEFSA in scientific research.

Synthesis Methods

MEPEFSA can be synthesized through a multi-step process that involves the reaction of various chemicals. The synthesis process involves the reaction of 4-ethoxyaniline with 4-fluorobenzenesulfonyl chloride to form an intermediate product. This intermediate product is then reacted with methyl acrylate to produce MEPEFSA. The synthesis of MEPEFSA is a complex process that requires expertise in organic chemistry.

Scientific Research Applications

MEPEFSA has potential applications in various scientific research fields, including medicinal chemistry, biochemistry, and pharmacology. One of the primary applications of MEPEFSA is in the development of new drugs. MEPEFSA has been shown to possess unique pharmacological properties, which make it a promising candidate for drug development.

properties

IUPAC Name

methyl (E)-3-(4-ethoxyanilino)-2-(4-fluorophenyl)sulfonylprop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18FNO5S/c1-3-25-15-8-6-14(7-9-15)20-12-17(18(21)24-2)26(22,23)16-10-4-13(19)5-11-16/h4-12,20H,3H2,1-2H3/b17-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHXJLGKFVSGVJJ-SFQUDFHCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC=C(C(=O)OC)S(=O)(=O)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=C(C=C1)N/C=C(\C(=O)OC)/S(=O)(=O)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18FNO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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